Chlorophyllin coppered trisodium salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chlorophyllin coppered trisodium salt is a semi-synthetic derivative of chlorophyll, the green pigment found in plants. This compound is created by replacing the magnesium ion in chlorophyll with a copper ion, resulting in a more stable and water-soluble form. It is widely used in various applications, including as a food additive, in alternative medicine, and in scientific research due to its antioxidant, anti-mutagenic, and potential therapeutic properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Chlorophyllin coppered trisodium salt is typically synthesized through the alkaline hydrolysis of natural chlorophyll. The process involves the following steps:

Extraction: Chlorophyll is extracted from plant materials such as green tea leaves or silkworm droppings using a mixture of ethanol and acetone.

Saponification: The extracted chlorophyll is then subjected to saponification in an alkaline medium, usually with sodium hydroxide, to remove the phytol chain and magnesium ion.

Copper Substitution: The resulting chlorophyllin is treated with copper sulfate to replace the magnesium ion with a copper ion.

Neutralization and Drying: The product is neutralized with an acid, filtered, and dried to obtain this compound

Industrial Production Methods

In industrial settings, the production process is scaled up and optimized for efficiency. The raw plant materials are pre-treated, and the extraction, saponification, and copper substitution steps are carried out in large reactors. The final product is then purified, dried, and packaged for various applications .

Analyse Des Réactions Chimiques

Types of Reactions

Chlorophyllin coppered trisodium salt undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized under certain conditions, leading to the formation of various oxidation products.

Reduction: The compound can also undergo reduction reactions, although these are less common.

Substitution: The copper ion in the compound can be substituted with other metal ions under specific conditions

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide and other peroxides are commonly used oxidizing agents.

Reducing Agents: Sodium borohydride and other reducing agents can be used for reduction reactions.

Substitution Reagents: Metal salts such as zinc sulfate can be used for substitution reactions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives of chlorophyllin .

Applications De Recherche Scientifique

Chlorophyllin coppered trisodium salt has a wide range of scientific research applications:

Chemistry: It is used as a spectrophotometric reagent for the determination of various compounds.

Biology: The compound is studied for its antioxidant and anti-mutagenic properties, making it a potential candidate for cancer prevention and treatment.

Medicine: It is used in alternative medicine for its potential therapeutic effects, including wound healing and odor control.

Industry: The compound is used as a food additive and colorant, as well as in the development of biofuel cells and other technological applications .

Mécanisme D'action

Chlorophyllin coppered trisodium salt exerts its effects through several mechanisms:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress, protecting cells from damage.

Anti-mutagenic Activity: The compound forms non-covalent complexes with mutagenic and carcinogenic molecules, reducing their absorption and promoting their excretion.

Immunostimulatory Effects: It enhances the immune response, contributing to its potential therapeutic effects

Comparaison Avec Des Composés Similaires

Similar Compounds

Chlorophyllin sodium copper salt: A closely related compound with similar properties and applications.

Chlorophyll a and b: Natural chlorophyll pigments with different metal ions (magnesium) and less stability compared to chlorophyllin coppered trisodium salt .

Uniqueness

This compound is unique due to its enhanced stability, water solubility, and broad range of applications. Its ability to form stable complexes with various molecules and its potential therapeutic effects make it a valuable compound in scientific research and industry .

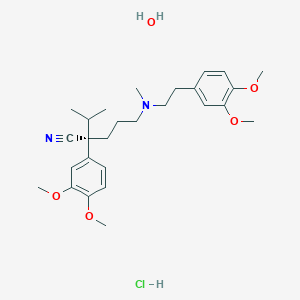

Propriétés

Formule moléculaire |

C34H31CuN4Na3O6 |

|---|---|

Poids moléculaire |

724.1 g/mol |

Nom IUPAC |

copper;trisodium;18-(2-carboxylatoethyl)-20-(carboxylatomethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-17,18-dihydroporphyrin-21,23-diide-2-carboxylate |

InChI |

InChI=1S/C34H36N4O6.Cu.3Na/c1-7-19-15(3)23-12-25-17(5)21(9-10-29(39)40)32(37-25)22(11-30(41)42)33-31(34(43)44)18(6)26(38-33)14-28-20(8-2)16(4)24(36-28)13-27(19)35-23;;;;/h7,12-14,17,21H,1,8-11H2,2-6H3,(H5,35,36,37,38,39,40,41,42,43,44);;;;/q;+2;3*+1/p-5 |

Clé InChI |

HWDGVJUIHRPKFR-UHFFFAOYSA-I |

SMILES canonique |

CCC1=C(C2=NC1=CC3=C(C(=C([N-]3)C(=C4C(C(C(=N4)C=C5C(=C(C(=C2)[N-]5)C=C)C)C)CCC(=O)[O-])CC(=O)[O-])C(=O)[O-])C)C.[Na+].[Na+].[Na+].[Cu+2] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

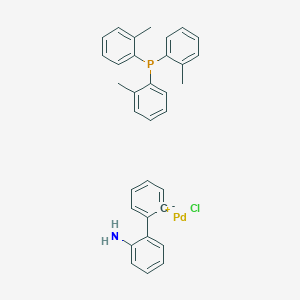

![(R)-1-{(SP)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine, >=97%](/img/structure/B12059584.png)